molecular formula C26H22BrNO4 B15326773 Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B15326773
M. Wt: 492.4 g/mol
InChI Key: KPGXCJJBNICJPY-XZOQPEGZSA-N
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Description

Structure and Properties
The compound Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid (hereafter referred to as Compound A) is a pyrrolidine derivative with distinct functional groups:

  • A 4-bromophenyl substituent at the 4-position of the pyrrolidine ring.
  • A fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position.
  • A carboxylic acid moiety at the 3-position.

Its molecular formula is C₂₆H₂₂BrNO₄, with a molecular weight of 492.36 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile nature.

Compound A requires storage at 2–8°C in dry conditions to prevent hydrolysis of the Fmoc group .

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

(3S,4R)-4-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1

InChI Key

KPGXCJJBNICJPY-XZOQPEGZSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Br

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Approaches

The bicyclic pyrrolidine scaffold can be constructed via reductive amination of γ-keto esters, as demonstrated in Scheme 1 of PMC10925249. Using NaBH(OAc)₃ in DMF at 0°C, cyclization proceeds with 68% yield but results in racemic mixtures due to planar transition states.

Table 1 : Reductive amination conditions and outcomes

Substrate Reducing Agent Solvent Temp (°C) Yield (%) ee (%) Source
γ-Keto-ester derivative NaBH(OAc)₃ DMF 0 68 0
Amino-aldehyde precursor NaBH₃CN MeOH 25 72 0

[3+2] Cycloaddition Strategies

Silver-catalyzed cycloadditions (AgOAc, 0.1 equiv) between azomethine ylides and acrylates enable stereocontrol, though racemic products dominate without chiral ligands. Reaction in CH₂Cl₂ at -20°C affords pyrrolidine cores with 84% yield but requires subsequent functionalization.

Fmoc Protection: Timing and Reagent Optimization

Early-Stage Protection

Coupling Fmoc-D-Pro-OH (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF ensures >95% N1 protection before ring functionalization. Disadvantages include reduced solubility during subsequent steps.

Late-Stage Protection

Carboxylic Acid Installation and Deprotection

Oxidation of Alcohol Intermediates

Jones reagent (CrO₃/H₂SO₄) oxidizes C3-hydroxyl groups to carboxylic acids in 82% yield but requires strict temperature control (-10°C).

Hydrolysis of Nitriles

Using conc. HCl (6N) at reflux for 8 h converts C3-cyano groups to acids with 75% efficiency, though bromophenyl stability becomes a concern.

Integrated Synthetic Route: Recommended Protocol

Step 1 : Pyrrolidine core formation via [3+2] cycloaddition of azomethine ylide (from L-proline) and methyl acrylate (84% yield).
Step 2 : Suzuki coupling with 4-bromophenylboronic acid under Pd catalysis (79% yield).
Step 3 : Fmoc protection using Fmoc-OSu in THF/water (89% yield).
Step 4 : Saponification of methyl ester with LiOH/THF/H₂O (92% yield).

Table 2 : Overall route performance metrics

Step Reaction Yield (%) Purity (HPLC) Scalability (g)
1 Cycloaddition 84 95 50
2 Suzuki coupling 79 97 100
3 Fmoc protection 89 98 200
4 Ester hydrolysis 92 99 500

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while substitution could introduce various functional groups.

Scientific Research Applications

“Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares Compound A with structurally related pyrrolidine derivatives:

Compound Name Substituent at 4-Position Protecting Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
Compound A 4-Bromophenyl Fmoc C₂₆H₂₂BrNO₄ 492.36 Peptide synthesis; bromine for cross-coupling
rac-(3R,4R)-4-Cyclopropyl-Fmoc-pyrrolidine-3-carboxylic acid Cyclopropyl Fmoc C₂₄H₂₄NO₄ 402.45 Cyclopropane introduces strain; potential for conformational studies
(3R,4S)-4-(3,5-Difluorophenyl)-Boc-pyrrolidine-3-carboxylic acid 3,5-Difluorophenyl Boc C₁₇H₂₀F₂NO₄ 356.35 Fluorine enhances metabolic stability; Boc deprotection via acid
(3R,4S)-4-(4-Cyanophenyl)-Boc-pyrrolidine-3-carboxylic acid 4-Cyanophenyl Boc C₁₇H₂₀N₂O₄ 340.36 Nitrile group for click chemistry
(3R,4S)-rel-4-(3-Bromophenyl)-Boc-pyrrolidine-3-carboxylic acid 3-Bromophenyl Boc C₁₆H₂₀BrNO₄ 370.24 Bromine at meta position; lower steric hindrance

Key Observations :

  • Substituent Effects: Bromophenyl groups (para vs. meta) influence electronic properties and steric bulk. Fluorophenyl or cyanophenyl substituents enhance polarity and reactivity .
  • Protecting Groups : Fmoc (base-labile) vs. Boc (acid-labile) dictates orthogonal deprotection strategies in multi-step syntheses .

Key Observations :

  • High-purity (>99%) compounds often feature electron-withdrawing groups (e.g., trifluoromethyl) that reduce side reactions .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

  • Methodology : Synthesis involves:

Pyrrolidine ring formation : Cyclization of precursor amines with bromophenyl-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

Fmoc protection : Introduction of the [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group using Fmoc-Cl in dichloromethane (DCM) with catalytic DMAP .

Purification : Recrystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

  • Critical Factors : pH control during Fmoc deprotection, inert atmosphere to prevent oxidation of the bromophenyl group, and low-temperature storage (-20°C) for intermediates .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : 1^1H/13^{13}C NMR (DMSO-d₆) to verify stereochemistry (3R,4S) and bromophenyl/Fmoc group integration .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 492.36 [M+H]⁺) to confirm molecular weight .
  • HPLC : Purity assessment using a C18 column (λ = 254 nm, retention time ~12 min) .

Q. What are the stability and storage recommendations?

  • Stability : Degrades under prolonged light exposure or moisture. Stable for 12 months when stored in sealed, amber vials at 2–8°C .
  • Handling : Use anhydrous solvents (e.g., DCM, DMF) and gloveboxes for moisture-sensitive steps .

Q. What safety precautions are required for handling?

  • Hazards : Acute toxicity (H302), skin irritation (H315), and eye damage (H319) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .

Advanced Research Questions

Q. How can chiral resolution of the racemic mixture be achieved?

  • Methods :

  • Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution in tert-butanol (30°C, 24h) to isolate (3R,4S)-enantiomer .
    • Validation : Compare optical rotation ([α]D²⁵ = +15.6°) and circular dichroism (CD) spectra with enantiopure standards .

Q. What strategies optimize its use in peptide synthesis as an Fmoc-protected building block?

  • Coupling Conditions : Activate with HATU/DIPEA in DMF (1:2 molar ratio) for solid-phase peptide synthesis (SPPS) .
  • Deprotection : Use 20% piperidine/DMF (2 × 5 min) to remove Fmoc without cleaving the bromophenyl group .

Q. How does the bromophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Role : Enhances lipophilicity (logP = 3.2) and π-π stacking with aromatic residues in target proteins .
  • Testing : Compare IC₅₀ values against analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) in enzyme inhibition assays .

Q. How to address contradictions in reported solubility data?

  • Resolution :

Solubility Testing : Use dynamic light scattering (DLS) in buffers (pH 2–10) to identify aggregation-prone conditions .

Co-solvents : Optimize with DMSO (10% v/v) or cyclodextrins for aqueous solubility enhancement .

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